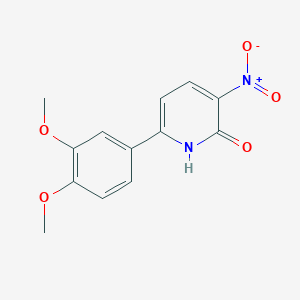

6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one

Description

Properties

Molecular Formula |

C13H12N2O5 |

|---|---|

Molecular Weight |

276.24 g/mol |

IUPAC Name |

6-(3,4-dimethoxyphenyl)-3-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C13H12N2O5/c1-19-11-6-3-8(7-12(11)20-2)9-4-5-10(15(17)18)13(16)14-9/h3-7H,1-2H3,(H,14,16) |

InChI Key |

VEBIRCJZFQDXPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C(=O)N2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reaction and Aromatization

A recent advanced method involves a multicomponent reaction to synthesize 6-aryl-substituted 3-nitro-1,4-dihydropyridines, which are then oxidized to the corresponding 3-nitropyridines, including 6-aryl-substituted derivatives such as this compound analogs.

- Procedure : The multicomponent reaction combines aldehydes, nitroalkanes, and ammonia or amines under mild conditions to form 1,4-dihydropyridines.

- Oxidation : The dihydropyridines are then oxidized using mild oxidants to yield the aromatic nitropyridines.

- Advantages : This method reduces overall reaction time by over 40-fold and nearly doubles the yield compared to traditional methods.

- Yields : Oxidation yields range from 66% to 95%, with overall yields of nitropyridines significantly improved.

- Relevance : This approach is applicable to 6-aryl-substituted nitropyridines, including those with methoxy-substituted phenyl groups.

Nucleophilic Aromatic Substitution on 2-Chloropyridines

Another common approach involves the nucleophilic substitution of 2-chloropyridine derivatives bearing nitro groups with substituted anilines or phenols to introduce the aryl substituent at the 6-position.

- Starting Materials : Substituted 2-chloropyridines, such as 2,6-dichloro-3-nitropyridine.

- Reaction Conditions : Coupling reactions are performed in tert-butanol with potassium carbonate as base, either at room temperature for 12–24 hours or under microwave irradiation at 120–160 °C for 10–30 minutes.

- Selectivity : The nucleophile preferentially attacks the 2-chloro position, allowing selective substitution at the 6-position.

- Yields : Moderate to good yields are reported, depending on the nucleophile and conditions.

- Example : Coupling with 3,4-dimethoxyaniline or phenol derivatives can yield the desired 6-(3,4-dimethoxyphenyl) substituted nitropyridinones.

Diazotization and Cyclization Routes

- Diazotization : 2-Amino-3(5)-nitro-6-picolines can be diazotized and cyclized to form nitropyridin-2-ones.

- Cyclization : Cyclization of acetylacetone with nitroacetamide can yield 4,6-dimethyl-3-nitropyridin-2-one derivatives, which can be further functionalized.

- Nitration and Hydrolysis : Nitration of guaresci pyridine followed by hydrolysis can also produce nitropyridinones with desired substitution patterns.

Methoxylation and Ammonolysis for Pyridine Derivatives

- Methoxylation : 2-Amino-3-nitro-6-chloropyridine can be methoxylated using sodium methoxide in methanol at 10–60 °C to introduce methoxy groups.

- Ammonolysis : 2,6-Dichloro-3-nitropyridine can be converted to 2-amino-6-chloro-3-nitropyridine by ammonolysis using aqueous ammonia in methanol at 35–40 °C.

- These intermediates can be further transformed into substituted nitropyridinones.

Detailed Reaction Conditions and Yields

Research Findings and Notes

- The multicomponent reaction approach is a recent advancement that allows efficient synthesis of 6-aryl-3-nitropyridin-2-ones with improved yields and shorter reaction times compared to traditional methods.

- Nucleophilic aromatic substitution on 2,6-dichloro-3-nitropyridine is a versatile method to introduce various aryl groups, including 3,4-dimethoxyphenyl, with good regioselectivity.

- Methoxylation of chloro-substituted nitropyridines using sodium methoxide is a mild and industrially scalable method to introduce methoxy groups on the pyridine ring.

- Purification often involves recrystallization from solvents such as acetone or ethyl acetate, and chromatographic techniques may be required to separate by-products.

- Reaction monitoring is typically done by TLC, NMR, and IR spectroscopy, with melting point and X-ray diffraction used to confirm crystal forms and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH), alkyl halides.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

Reduction: 6-(3,4-Dimethoxyphenyl)-3-aminopyridin-2(1H)-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one with selected analogs based on substituents, molecular weight, and reported activities:

*Calculated based on molecular formula (C₁₃H₁₂N₂O₅).

Key Observations:

- Antioxidant Activity: Curcumin analogs with dimethoxyphenyl groups (e.g., compound 3e) exhibit strong free radical scavenging due to conjugated enone systems and phenolic groups .

- Enzyme Inhibition: The morpholino-substituted analog (CAS 503615-03-0) shares a dihydropyridinone core but lacks the 3,4-dimethoxyphenyl group, suggesting divergent biological targets. ACE inhibition is prominent in dimethoxyphenyl-containing curcumin analogs .

- Pharmacokinetics: The nitro group may improve metabolic stability but reduce solubility compared to morpholino or amine substituents .

Biological Activity

6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A pyridine ring with a nitro group at the 3-position.

- A 3,4-dimethoxyphenyl substituent at the 6-position.

This unique structure may contribute to its biological properties, particularly its interaction with various biological targets.

Kinase Inhibition

Recent studies have highlighted the compound's potential as a kinase inhibitor. In one study, various derivatives of related compounds were assessed for their inhibitory activity against a panel of kinases. The results indicated that compounds similar to this compound exhibited significant inhibitory effects against several cancer-related kinases.

| Compound | Kinase Target | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| This compound | FMS | 82.5 ± 0.6 | < 10 |

| This compound | LCK | 81.4 ± 0.6 | < 10 |

| This compound | LYN | 75.2 ± 0.0 | < 10 |

| This compound | DAPK1 | 55 ± 1.1 | < 10 |

These results suggest that the compound may play a role in inhibiting pathways involved in tumor growth and proliferation.

The mechanism by which this compound exerts its effects involves covalent binding to target proteins, particularly kinases with unique cysteine residues in their active sites. This covalent interaction enhances the selectivity and potency of the compound against specific kinases compared to non-covalent inhibitors.

Case Study: In Vitro Kinase Assays

In a detailed investigation involving in vitro kinase assays, compounds structurally related to this compound were screened against a panel of kinases. The study demonstrated that modifications to the phenyl group significantly influenced inhibitory potency:

- Compound Variants : The introduction of additional methoxy groups or halogens on the phenyl ring altered the binding affinity and selectivity towards specific kinases.

The study concluded that optimizing substituents on the phenyl moiety could lead to more effective inhibitors for therapeutic applications.

Pharmacological Profile

The pharmacological profile of this compound indicates promising antitumor activity. Preclinical studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.